4-(Aminomethyl)piperidin-4-ol dihydrochloride
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Overview
Description
4-(Aminomethyl)piperidin-4-ol dihydrochloride is a chemical compound with significant applications in various scientific fields. It is a derivative of piperidine, a six-membered heterocyclic amine, and is known for its unique structural properties that make it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)piperidin-4-ol dihydrochloride typically involves the reduction of 4-piperidone derivatives. One common method includes the use of zinc and acetic acid to reduce N-acyl-2,3-dihydro-4-pyridones to 4-piperidones
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation and other advanced techniques to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)piperidin-4-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products Formed
Major products formed from these reactions include various substituted piperidines, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds.
Scientific Research Applications
4-(Aminomethyl)piperidin-4-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)piperidin-4-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl and hydroxyl groups play crucial roles in its binding to enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxypiperidine: A related compound with similar structural features but lacking the aminomethyl group.
4-Aminopiperidine: Another similar compound with an amino group but without the hydroxyl group.
Uniqueness
4-(Aminomethyl)piperidin-4-ol dihydrochloride is unique due to the presence of both aminomethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C6H16Cl2N2O |
---|---|
Molecular Weight |
203.11 g/mol |
IUPAC Name |
4-(aminomethyl)piperidin-4-ol;dihydrochloride |
InChI |
InChI=1S/C6H14N2O.2ClH/c7-5-6(9)1-3-8-4-2-6;;/h8-9H,1-5,7H2;2*1H |
InChI Key |
SZEVKGFYCLHOOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CN)O.Cl.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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